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Compound of Interest

Compound Name: 2-(Chloromethyl)-1,3-benzoxazole

Cat. No.: B1586508

An In-Depth Technical Guide to 2-(Chloromethyl)-1,3-benzoxazole: A Core Synthetic Building
Block

Introduction: The Strategic Importance of the
Benzoxazole Scaffold

Within the landscape of heterocyclic chemistry, the benzoxazole motif stands out as a
privileged scaffold. It is a cornerstone in the design of novel therapeutics, advanced materials,
and agrochemicals.[1] The fused aromatic system imparts rigidity and unique electronic
properties, while the nitrogen and oxygen heteroatoms provide key points for molecular
interactions, making it a frequent constituent in compounds with a wide spectrum of biological
activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This guide focuses on a particularly valuable derivative: 2-(Chloromethyl)-1,3-benzoxazole.
Its significance lies not in its own biological activity, but in its role as a highly versatile synthetic
intermediate.[3] The presence of a reactive chloromethyl group at the 2-position provides a
chemical handle for covalently linking the stable benzoxazole core to other molecular
fragments. As a Senior Application Scientist, my objective is to provide not just the data
associated with this compound, but to illuminate the rationale behind its synthesis, handling,
and application, empowering researchers to leverage its full potential in their discovery
programs.
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Part 1: Core Chemical Identity and Physicochemical

Profile

Precise identification is the foundation of all chemical research. 2-(Chloromethyl)-1,3-

benzoxazole is cataloged across multiple chemical databases and supplier inventories. The

following tables summarize its essential identifiers and properties.

Table 1: Chemical Identifiers

Identifier Type Value Source(s)

CAS Number 41014-43-1 [41[5]16]

Molecular Formula CsHsCINO [31[41[5]

Molecular Weight 167.59 g/mol [3114]
2-(chloromethyl)-1,3-

IUPAC Name [3]
benzoxazole

SMILES ClICclnc2cceccc20l
1S/C8H6CINO/c9-5-8-10-6-3-

InChl [3]
1-2-4-7(6)11-8/h1-4H,5H2
ANRDUCQCZKLSGF-

InChiKey [31[4][5]
UHFFFAOYSA-N

MDL Number MFCD05664964 [4]

PubChem Substance 1D 329790781
2-Chloromethylbenzoxazole, 2-

Synonyms [4151[7]

(Chloromethyl)benzo[d]oxazole

Table 2: Physicochemical Properties
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Property Value Source(s)
Appearance Solid [3]

Boiling Point 238.7 °C at 760 mmHg [3][5]
Density 1.316 g/cm3 [31[5]

Flash Point 98.2 °C [5]

2-8 °C (Refrigerator), under
Storage Temperature ) [518]
inert atmosphere

Part 2: Synthesis Strategy and Mechanistic
Rationale

The construction of the benzoxazole ring is a classic transformation in organic chemistry, most
commonly achieved via the condensation and subsequent cyclization of a 2-aminophenol with
a carboxylic acid or its derivative.[9][10] For synthesizing 2-(Chloromethyl)-1,3-benzoxazole,
the logical precursors are 2-aminophenol and a chloroacetic acid equivalent.

The choice of chloroacetic acid itself requires harsh conditions (high temperatures) to drive the
dehydration, which can lead to side products. A more reliable and widely adopted laboratory
method involves activating the carboxylic acid, for example, by converting it to an acid chloride
(chloroacetyl chloride) or by using a coupling agent. A common and effective approach is the
Phillips condensation reaction, which involves heating the 2-aminophenol and the carboxylic
acid, often with a catalyst like polyphosphoric acid (PPA) to facilitate the cyclodehydration.

Visualizing the Synthesis Pathway

The diagram below illustrates the direct condensation pathway from 2-aminophenol and
chloroacetic acid, a fundamental method for forming the target molecule.
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Caption: Synthetic pathway for 2-(Chloromethyl)-1,3-benzoxazole.

Detailed Experimental Protocol: Phillips Condensation

This protocol is a representative procedure for the synthesis. It is self-validating through the

monitoring of the reaction progress and the purification steps which isolate the final product

based on its physical properties.

Objective: To synthesize 2-(Chloromethyl)-1,3-benzoxazole from 2-aminophenol and

chloroacetic acid.

Materials:
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e 2-Aminophenol (1.0 eq)

e Chloroacetic acid (1.1 eq)

e Polyphosphoric acid (PPA)

e Sodium bicarbonate (NaHCOs), saturated aqueous solution

o Ethyl acetate

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

e Round-bottom flask, condenser, heating mantle, magnetic stirrer
e Separatory funnel, rotary evaporator

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine
2-aminophenol and chloroacetic acid.

o Rationale: Using a slight excess of chloroacetic acid ensures the complete consumption of
the more valuable 2-aminophenol.

o Catalyst Addition: Carefully add polyphosphoric acid to the flask (approximately 10 times the
weight of the 2-aminophenol). PPA is highly viscous; it can be heated gently to aid transfer.

o Rationale: PPA serves as both a solvent and a powerful dehydrating agent, promoting the
final ring-closing step which eliminates a molecule of water.

o Heating: Attach a condenser and heat the mixture to 140-150 °C with vigorous stirring.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Rationale: The elevated temperature provides the necessary activation energy for both the
initial amide formation and the subsequent cyclodehydration. TLC allows for real-time
tracking of the consumption of starting materials.
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o Work-up and Neutralization: After the reaction is complete (typically 2-4 hours), allow the
mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into
a beaker of ice water with stirring. The product may precipitate as a solid.

o Rationale: Quenching in ice water hydrolyzes the PPA and precipitates the organic
product, which has low aqueous solubility. This step must be done cautiously as the
dilution of PPA is exothermic.

» Basification: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of
sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

o Rationale: Neutralization removes any remaining acidic components and ensures the
benzoxazole, which is weakly basic, is in its free form for efficient extraction.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x). Combine the organic layers.

o Rationale: Ethyl acetate is a suitable solvent for dissolving the product while being
immiscible with water, allowing for its separation from the aqueous phase.

e Washing and Drying: Wash the combined organic layers with water and then with brine. Dry
the organic layer over anhydrous magnesium sulfate.

o Rationale: The water wash removes residual water-soluble impurities, and the brine wash
helps to break any emulsions and begins the drying process. Anhydrous MgSOa4 removes
the final traces of water from the solvent.

« Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator.
The resulting crude solid can be further purified by recrystallization (e.g., from an
ethanol/water mixture) or column chromatography to yield the pure 2-(Chloromethyl)-1,3-
benzoxazole.

Part 3: Reactivity and Application as a Synthetic
Intermediate

The primary utility of 2-(Chloromethyl)-1,3-benzoxazole stems from the reactivity of the C-Cl
bond in the chloromethyl group. This group functions as an excellent electrophile, making it
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susceptible to attack by a wide range of nucleophiles in standard S»2 reactions. This allows for
the straightforward introduction of the benzoxazole moiety into larger, more complex molecules.

Visualizing the Core Reactivity

The following diagram illustrates the general workflow for using 2-(Chloromethyl)-1,3-
benzoxazole as an alkylating agent.

Nucleophile o Weak Base \‘\) ~" Polar Aprotic Solvent
(e.g., R-SH, R2NH, R-OH) el (e.g., K2COs, EtsN) I .__ (e.g., DMF, Acetonitrile)

2-(Chloromethyl)-1,3-benzoxazole
(Electrophile)

Sn2 Reaction

Functionalized Benzoxazole Derivative

Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution reactions.

Sample Protocol: Synthesis of a Benzoxazole-Thioether

This protocol demonstrates a typical application, reacting the title compound with a thiol
nucleophile.

Objective: To synthesize 2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)benzo[d]oxazole, a structure
analogous to those with demonstrated biological activity.[11]

Materials:

2-(Chloromethyl)-1,3-benzoxazole (1.0 eq)

Benzoxazole-2-thiol (1.0 eq)

Triethylamine (EtsN) (1.2 eq)

Acetonitrile (solvent)
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 Stir plate, round-bottom flask, condenser

Procedure:

 Dissolution: In a round-bottom flask, dissolve benzoxazole-2-thiol in acetonitrile.

o Base Addition: Add triethylamine to the solution and stir for 10 minutes at room temperature.

o Rationale: Triethylamine is a non-nucleophilic base that deprotonates the thiol, forming the
more potent thiolate nucleophile. This is critical for an efficient Sn2 reaction.

» Electrophile Addition: Add a solution of 2-(Chloromethyl)-1,3-benzoxazole in acetonitrile
dropwise to the stirring mixture.

e Reaction: Stir the reaction mixture at room temperature until TLC indicates the consumption
of the starting materials. Gentle heating can be applied if the reaction is sluggish.

« Isolation: Upon completion, the reaction mixture can be concentrated, and the product
isolated via precipitation by adding water, followed by filtration and washing to remove the
triethylammonium chloride salt and any unreacted starting materials. Further purification can
be achieved by recrystallization.

This simple yet powerful reaction highlights how 2-(Chloromethyl)-1,3-benzoxazole serves as
a linchpin in assembling complex heterocyclic systems for drug discovery and development.
[11][12]

Part 4: Safety, Handling, and Storage

As with any reactive chemical, proper handling of 2-(Chloromethyl)-1,3-benzoxazole is
paramount for ensuring laboratory safety. The compound is classified as an irritant and is
harmful if swallowed.[7][13][14]

Table 3: GHS Hazard Information

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1586508?utm_src=pdf-body
https://www.benchchem.com/product/b1586508?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6087707/
https://www.mdpi.com/1420-3049/17/1/873
https://www.benchchem.com/product/b1586508?utm_src=pdf-body
https://www.chemicalbook.com/msds/2-chloromethyl-1-3-benzoxazole.htm
https://www.fishersci.ca/store/msds?partNumber=AC453380010&productDescription=2-chloromethyl-1-3-benzoxazole-97-thermo-scientific&language=en&countryCode=CA
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2-_chloromethyl_-1_3-benzoxazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Hazard Code Description Source(s)

H302 Harmful if swallowed [14]

Causes skin irritation / May
H315/H317 o _ [14]
cause an allergic skin reaction

Causes serious eye damage /
H318 / H319 _ o [13][14]
Causes serious eye irritation

H335 May cause respiratory irritation  [14]

Handling Recommendations:

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses or goggles, and a lab coat.[13][15]

e Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of any dust or vapors.[13]

e Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of exposure, follow
standard first-aid procedures immediately.[13]

e Incompatible Materials: Avoid contact with strong bases, amines, and strong oxidizing
agents, as these can lead to vigorous and potentially hazardous reactions.[13]

Storage and Disposal:

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place,
as recommended at 2-8 °C.[8][13] For long-term stability, storing under an inert atmosphere
(e.g., nitrogen or argon) is advised to prevent gradual hydrolysis.[5][8]

» Disposal: Dispose of the chemical and its container in accordance with local, regional, and
national regulations at an approved waste disposal plant.[13]

Conclusion

2-(Chloromethyl)-1,3-benzoxazole is more than just a catalog chemical; it is a strategic tool
for the medicinal and materials chemist. Its stable heterocyclic core, combined with a reactive
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electrophilic handle, provides a reliable and efficient means to construct complex molecular
architectures. A thorough understanding of its chemical identity, synthesis, reactivity, and safety
protocols enables researchers to confidently and effectively incorporate the valuable
benzoxazole scaffold into next-generation molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number and chemical identifiers for 2-
(Chloromethyl)-1,3-benzoxazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586508#cas-number-and-chemical-identifiers-for-2-
chloromethyl-1-3-benzoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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